molecular formula C22H31ClN2O B14442829 N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride CAS No. 79143-66-1

N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride

Cat. No.: B14442829
CAS No.: 79143-66-1
M. Wt: 374.9 g/mol
InChI Key: DRFYMDDNYYJMSX-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is a complex organic compound with a unique structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzylamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with benzyl chloride to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride
  • N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium bromide

Uniqueness

N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

79143-66-1

Molecular Formula

C22H31ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

benzyl-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C22H30N2O.ClH/c1-6-24(7-2,15-20-11-9-8-10-12-20)16-21(25)23-22-18(4)13-17(3)14-19(22)5;/h8-14H,6-7,15-16H2,1-5H3;1H

InChI Key

DRFYMDDNYYJMSX-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-]

Origin of Product

United States

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